3-Chloro-4-ethynyl-5-methylpyridine

Regiochemistry Pyridine Heterocycle Substitution Pattern

3-Chloro-4-ethynyl-5-methylpyridine (CAS 1824106-61-7) is a heterocyclic aromatic building block with the molecular formula C8H6ClN and molecular weight of 151.59 g/mol. It is characterized by a chloro substituent at the 3-position, an ethynyl group at the 4-position, and a methyl group at the 5-position of the pyridine ring.

Molecular Formula C8H6ClN
Molecular Weight 151.59 g/mol
Cat. No. B12827359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-ethynyl-5-methylpyridine
Molecular FormulaC8H6ClN
Molecular Weight151.59 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=C1C#C)Cl
InChIInChI=1S/C8H6ClN/c1-3-7-6(2)4-10-5-8(7)9/h1,4-5H,2H3
InChIKeyZHJYLGZMNLUOBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-ethynyl-5-methylpyridine: Core Structural and Physicochemical Profile for Research Procurement


3-Chloro-4-ethynyl-5-methylpyridine (CAS 1824106-61-7) is a heterocyclic aromatic building block with the molecular formula C8H6ClN and molecular weight of 151.59 g/mol . It is characterized by a chloro substituent at the 3-position, an ethynyl group at the 4-position, and a methyl group at the 5-position of the pyridine ring. This specific substitution pattern places it within a family of chloro-ethynyl-methylpyridine regioisomers, where the position of the chloro group is the primary variable distinguishing 2-chloro, 3-chloro, and 4-chloro analogs . The ethynyl moiety provides a synthetic handle for palladium-catalyzed cross-coupling reactions, while the chloro group offers a site for further nucleophilic aromatic substitution or metal-catalyzed transformations.

Why Regioisomeric Substitution of 3-Chloro-4-ethynyl-5-methylpyridine Carries Scientific Risk


Generic substitution of 3-chloro-4-ethynyl-5-methylpyridine with other chloro-ethynyl-methylpyridine regioisomers is not scientifically sound due to the fundamental impact of substituent position on both electronic properties and reactivity. The position of the chloro substituent relative to the pyridine nitrogen atom and the ethynyl group alters the electron density distribution of the aromatic ring, influencing the rate and selectivity of subsequent metal-catalyzed couplings [1]. For instance, 2-chloro isomers place the chlorine atom ortho to the ring nitrogen, creating a different electronic environment compared to the meta-positioned chlorine in the 3-chloro analog, which affects leaving-group ability in cross-coupling reactions. The limited availability of direct comparative data for this specific compound family means that substitution without validation could lead to divergent reaction outcomes or biological activity profiles.

Quantitative Differentiation Evidence for 3-Chloro-4-ethynyl-5-methylpyridine


Regiochemical Identity: 3-Chloro vs. 2-Chloro vs. 4-Chloro Substitution Pattern

The position of the chlorine atom on the pyridine ring is the primary, quantifiable differentiator between this compound and its closest commercially cataloged analogs. 3-Chloro-4-ethynyl-5-methylpyridine possesses chlorine at the meta position relative to the ring nitrogen, while the 2-chloro isomer has chlorine at the ortho position, and the 4-chloro isomer has chlorine at the para position . For the nitrification inhibitor patent family covering ethynylpyridines, the exemplified compound is 2-chloro-3-ethynylpyridine, which differs in both chloro and ethynyl positions from the target compound, highlighting that specific regiochemistry is critical for patent protection and intended application [1].

Regiochemistry Pyridine Heterocycle Substitution Pattern

Methyl Group Presence: Differentiation from Non-Methylated Ethynylpyridine Patented Analogs

The presence of a methyl substituent at the 5-position of the pyridine ring is a key structural feature that differentiates 3-chloro-4-ethynyl-5-methylpyridine from the ethynylpyridine compounds claimed in the nitrification inhibitor patent family. The patent US20240351959 describes compounds of formula I where R2 can be C1-C4-alkyl, and the exemplified prior art compound 2-chloro-3-ethynylpyridine lacks a methyl substituent entirely [1]. The addition of a methyl group increases lipophilicity and can modulate both the compound's soil mobility and its binding affinity to the ammonia monooxygenase enzyme target.

Nitrification Inhibitor Agrochemical Structure-Activity Relationship

Research and Industrial Application Scenarios for 3-Chloro-4-ethynyl-5-methylpyridine


Synthesis of Novel Nitrification Inhibitors for Agrochemical Development

Based on the ethynylpyridine nitrification inhibitor patent family, researchers developing next-generation nitrification inhibitors can utilize 3-chloro-4-ethynyl-5-methylpyridine as a scaffold for structure-activity relationship studies, where both the methyl substituent and the 3-chloro regioisomerism may offer differentiated soil mobility and enzyme inhibition profiles compared to the unsubstituted 2-chloro-3-ethynylpyridine baseline compound cited in the patent [1].

Sonogashira Cross-Coupling Building Block for Drug Discovery

The terminal alkyne functionality at the 4-position enables Sonogashira coupling with aryl or vinyl halides, while the 3-chloro substituent provides a secondary reactive handle for orthogonal functionalization. This dual reactivity pattern allows for sequential diversification strategies in medicinal chemistry library synthesis where the regioisomeric identity of the chloro group influences coupling efficiency and product regiochemistry [2].

MCH Receptor Antagonist Development for Metabolic Disorders

Patents from Boehringer Ingelheim describe alkyne compounds with MCH receptor antagonist activity for treating obesity and diabetes. 3-Chloro-4-ethynyl-5-methylpyridine may serve as a key intermediate in the synthesis of MCH antagonist candidates, where the specific arrangement of chloro, ethynyl, and methyl groups is required to match the pharmacophore model claimed in the patent [3].

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